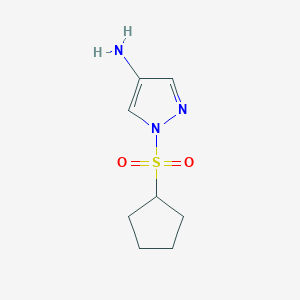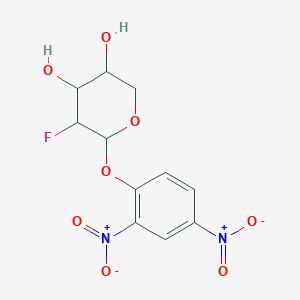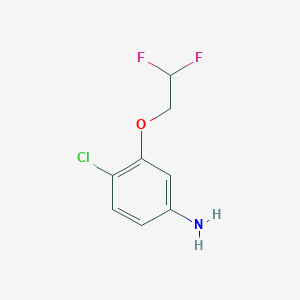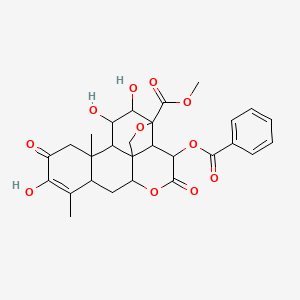
4-(3-Fluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- is an organic compound that belongs to the class of substituted anilines. These compounds are characterized by the presence of an amine group attached to a benzene ring, with additional substituents that can significantly alter their chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Formation of the Fluoropropoxy Group: This can be achieved by reacting 3-fluoropropanol with a suitable base and a halogenating agent.
Attachment to the Benzene Ring: The fluoropropoxy group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amine or reduce other functional groups present in the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions can produce a wide range of substituted anilines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- depends on its specific application:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-(3-chloropropoxy)-N-(2,2,2-trifluoroethyl)-
- Benzenamine, 4-(3-bromopropoxy)-N-(2,2,2-trifluoroethyl)-
- Benzenamine, 4-(3-methylpropoxy)-N-(2,2,2-trifluoroethyl)-
Uniqueness
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- is unique due to the presence of the fluorine atom in the propoxy group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.
Eigenschaften
CAS-Nummer |
1346521-28-5 |
|---|---|
Molekularformel |
C11H13F4NO |
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C11H13F4NO/c12-6-1-7-17-10-4-2-9(3-5-10)16-8-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI-Schlüssel |
VPRIPJDPALURQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)



![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)

![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)

